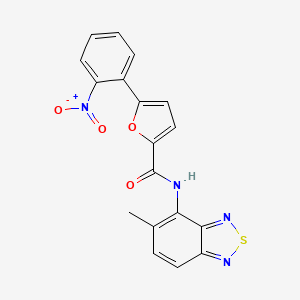![molecular formula C18H18ClN3O2 B11566690 4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B11566690.png)
4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol is a synthetic compound characterized by its unique chemical structure, which includes a chloro-substituted phenol and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol typically involves a multi-step process. One common method includes the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine in a one-pot synthesis to form the imidazole ring . The reaction conditions often require a solvent such as ethanol and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol involves its interaction with various molecular targets. In biological systems, it may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
4-chloro-2-methylphenol: A simpler phenolic compound with similar chloro and phenol groups.
4-chloro-2-({[5-(4-methoxyphenyl)-1H-imidazol-2-yl]amino}methyl)phenol: A closely related compound with slight structural variations.
Uniqueness
4-chloro-2-({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. Its ability to form metal complexes and its bioactivity make it a compound of significant interest in various research fields.
特性
分子式 |
C18H18ClN3O2 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
4-chloro-2-[[[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-16(12-3-6-15(24-2)7-4-12)11-21-18(22)20-10-13-9-14(19)5-8-17(13)23/h3-9,11,23H,10H2,1-2H3,(H,20,21) |
InChIキー |
WTHVYJHYJIUIKA-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1NCC2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11566612.png)
![3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11566619.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11566623.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11566626.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11566628.png)
![6-methyl-4-(thiophen-3-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11566631.png)

![6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylbutyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B11566636.png)
![N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11566641.png)
![N-(2,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566643.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11566648.png)
![N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11566655.png)
![2-(3-Bromophenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11566656.png)
